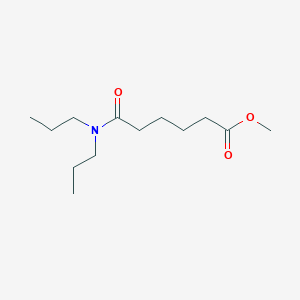

Methyl 6-(dipropylamino)-6-oxohexanoate

Description

Methyl 6-(dipropylamino)-6-oxohexanoate is an ester derivative of 6-oxohexanoic acid, modified with a dipropylamino substituent at the 6-position. For instance, similar compounds with aromatic or phosphoryl substituents demonstrate variability in reactivity, solubility, and biological interactions, suggesting that the dipropylamino group may influence its metabolic stability or binding affinity in pharmacological contexts .

Properties

CAS No. |

6946-69-6 |

|---|---|

Molecular Formula |

C13H25NO3 |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

methyl 6-(dipropylamino)-6-oxohexanoate |

InChI |

InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-6-7-9-13(16)17-3/h4-11H2,1-3H3 |

InChI Key |

VLVXCYQXCDTMAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-(dipropylamino)-6-oxohexanoate typically involves:

- Formation of the hexanoate backbone with a keto (oxo) group at the 6-position.

- Introduction of the dipropylamino substituent at the 6-position.

- Esterification to yield the methyl ester.

This process may be achieved through multi-step organic synthesis, involving:

- Starting from suitable keto acid or keto ester precursors.

- Amination via nucleophilic substitution or reductive amination.

- Esterification under controlled conditions.

Esterification Procedures

Esterification to form methyl esters is commonly performed by reacting the corresponding carboxylic acid or acid derivative with methanol in the presence of acid catalysts or coupling agents.

- Dissolve the keto acid precursor in anhydrous dichloromethane (DCM).

- Add methanol (3 equivalents) along with catalytic amounts of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC).

- Stir the mixture under nitrogen atmosphere at room temperature for 20 hours.

- Filter off dicyclohexylurea precipitate and purify the product by silica gel chromatography.

This method yields high purity methyl esters with yields often exceeding 90%.

Introduction of the Dipropylamino Group

The dipropylamino substituent at the 6-position can be introduced by nucleophilic substitution or reductive amination of a keto group.

Reductive Amination: The keto group at the 6-position is reacted with dipropylamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (Pt or Pd catalysts) under mild conditions (0–50°C) in protic solvents like methanol or ethanol.

Nucleophilic Substitution: If a suitable leaving group (e.g., halide) is present at the 6-position, dipropylamine can displace it in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), often with a base like triethylamine or potassium tert-butoxide to scavenge the acid formed.

Catalytic hydrogenation is preferred for azide or imine intermediates reduction to amines, using hydrogen gas at 0.5–20 bar pressure and temperatures from 15 to 35°C.

Oxidation and Functional Group Interconversions

The keto (oxo) group at the 6-position may be introduced or maintained by selective oxidation or protection/deprotection strategies.

Representative Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Esterification | Methanol, DMAP, DCC | Anhydrous DCM | Room temperature (RT) | Stirring under N2 for ~20 h |

| Amination (Reductive) | Dipropylamine, NaBH3CN or H2 + Pt/C | Methanol, Ethanol, THF | 0–50°C (preferably 15–35°C) | Catalytic hydrogenation preferred |

| Nucleophilic substitution | Dipropylamine, Base (Et3N, KOtBu) | THF, DMF | 20–30°C | Aprotic solvents favored |

| Oxidation | Mild oxidants (e.g., PCC, Swern) | Aprotic solvents | 0–25°C | Protect amine functionality |

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)-6-oxohexanoate can undergo several types of chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 6-(dipropylamino)-6-oxohexanoic acid.

Reduction: Formation of 6-(dipropylamino)-6-hydroxyhexanoate.

Substitution: Formation of 6-(dipropylamino)-6-oxohexanoic acid and methanol.

Scientific Research Applications

Methyl 6-(dipropylamino)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the active carboxylic acid form. This active form can then interact with biological targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(dipropylamino)-6-oxohexanoate with structurally related esters, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues with Aromatic Substituents

- Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (2) Synthesis: Synthesized via Friedel-Crafts acylation (60% yield of precursor acid) followed by esterification (94% yield) . Properties: Exists as a yellow oil; NMR data (δ 3.59 ppm for methyl ester) confirm esterification . This contrasts with the aliphatic dipropylamino group, which likely increases lipophilicity and steric bulk .

- Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate Structure: Contains a morpholine moiety, a common pharmacophore in drug design. Applications: Marketed for research in conjugation with nanocrystals, highlighting its role in bioimaging . Comparison: The morpholine group improves water solubility compared to dipropylamino, balancing lipophilicity for targeted delivery .

Analogues with Phosphoryl or Amino Substituents

- Methyl 6-(dimethoxyphosphoryl)-5-oxohexanoate Synthesis: Prepared via bromotrimethylsilane-mediated deprotection (38% yield) . Properties: Phosphoryl groups confer polarity and mimic phosphate esters, making it useful in enzyme inhibition studies. Comparison: The phosphoryl group’s electronegativity contrasts with the basic dipropylamino group, affecting hydrogen-bonding capacity and metabolic pathways .

- Methyl 6-amino-6-oxohexanoate Structure: Features a primary amide group instead of a tertiary amine. Crystallography: Reported in Acta Crystallographica, with hydrogen-bonding networks stabilizing its solid-state structure .

Simple 6-Oxohexanoate Esters

- Methyl 6-oxohexanoate Properties: Liquid at room temperature (C₇H₁₂O₃, MW 144.17), used as a precursor in ozonolysis and reductive cyclization . Comparison: The absence of substituents simplifies its reactivity, making it a versatile intermediate. The dipropylamino derivative’s tertiary amine would reduce volatility and alter solubility .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Challenges: Compounds with bulky substituents (e.g., dipropylamino, morpholinomethylphenyl) often exhibit lower yields due to steric hindrance during esterification or cyclization .

- Biological Relevance: The dipropylamino group’s lipophilicity may enhance blood-brain barrier penetration, whereas polar groups (e.g., phosphoryl, morpholine) improve solubility for systemic applications .

- Thermal Stability : Aromatic derivatives (e.g., dimethoxyphenyl) show higher melting points (e.g., 75–77°C) compared to aliphatic analogs, suggesting stronger intermolecular forces .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-(dipropylamino)-6-oxohexanoate, and how can purity be ensured?

- Methodology :

- Esterification : React 6-(dipropylamino)-6-oxohexanoic acid with methanol in the presence of concentrated sulfuric acid under reflux (18–24 hours). Neutralize with saturated NaHCO₃, extract with diethyl ether, and dry over MgSO₄ .

- Amine Introduction : Introduce the dipropylamino group via nucleophilic substitution or condensation reactions using dipropylamine and a suitable carbonyl-activated intermediate (e.g., acid chloride or activated ester).

- Purification : Use silica gel column chromatography (eluents: hexane/ethyl acetate gradients) or recrystallization for high-purity isolation. Confirm purity via thin-layer chromatography (TLC) and NMR .

Q. Which analytical techniques are critical for characterizing Methyl 6-(dipropylamino)-6-oxohexanoate?

- Methodology :

- Structural Confirmation : ¹H/¹³C NMR (chemical shifts for ester carbonyl, dipropylamino protons, and methyl groups) and FT-IR (C=O stretch at ~1730 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to detect impurities or byproducts (e.g., unreacted amine or ester hydrolysis products) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation. Use desiccants to avoid moisture. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of Methyl 6-(dipropylamino)-6-oxohexanoate in organic transformations?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy during ester hydrolysis or transamination reactions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to explore transition states in nucleophilic acyl substitution or enzyme-catalyzed reactions (e.g., 6-oxohexanoate dehydrogenase interactions) .

Q. How can this compound be applied in drug discovery, particularly in prodrug design or targeting enzymatic pathways?

- Methodology :

- Prodrug Activation : Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) to release active moieties (e.g., 6-oxohexanoic acid).

- Enzyme Inhibition : Screen against dehydrogenases (e.g., EC 1.2.1.63) using spectrophotometric assays (NADPH depletion at 340 nm) to assess competitive inhibition .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Profiling : Conduct MTT assays across multiple cell lines (e.g., HEK293, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to establish IC₅₀ values and selectivity indices.

- Metabolite Analysis : Use LC-MS/MS to identify degradation products or metabolites that may contribute to cytotoxicity .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure to determine bond angles and electron density distribution (e.g., Cambridge Structural Database analysis).

- Molecular Dynamics Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using Amber or CHARMM force fields to assess hydrogen bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.